2-amino-5-bromo-3-chlorobenzoic acid hydrochloride
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Overview
Description
2-amino-5-bromo-3-chlorobenzoic acid hydrochloride is an organic compound with the molecular formula C7H5BrClNO2·HCl It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-3-chlorobenzoic acid hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high selectivity and yield.
Bromination and Chlorination: The initial step involves the bromination of 2-amino-5-chlorobenzoic acid using bromine or a brominating agent under controlled conditions to introduce the bromo group at the desired position.
Amination: The brominated product is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-3-chlorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-amino-5-bromo-3-chlorobenzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-3-chlorobenzoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-bromo-5-chlorobenzoic acid: Similar structure but without the hydrochloride salt.
2-amino-5-chlorobenzoic acid: Lacks the bromo substituent.
3-amino-2,5-dichlorobenzoic acid: Contains two chloro substituents instead of one bromo and one chloro.
Uniqueness
2-amino-5-bromo-3-chlorobenzoic acid hydrochloride is unique due to the presence of both bromo and chloro substituents, which confer distinct reactivity and properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid counterpart.
Properties
CAS No. |
2230803-07-1 |
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Molecular Formula |
C7H6BrCl2NO2 |
Molecular Weight |
286.9 |
Purity |
71 |
Origin of Product |
United States |
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